molecular formula C11H13BrN2O4 B15273782 5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid CAS No. 1260667-43-3

5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid

Cat. No.: B15273782
CAS No.: 1260667-43-3
M. Wt: 317.14 g/mol
InChI Key: QLMXDJJNFIQLTO-UHFFFAOYSA-N
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Description

5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid is a chemical compound with the molecular formula C11H13BrN2O4 It is a derivative of isonicotinic acid, where a bromine atom is substituted at the 5-position and a tert-butoxycarbonyl (Boc) protected amino group is attached at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid typically involves multiple steps. One common method includes the bromination of 2-aminonicotinic acid followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) or acetonitrile. The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while coupling reactions can produce various substituted aromatic compounds.

Scientific Research Applications

5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group provides protection during synthetic processes, which can be removed to reveal the active amine group that can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a Boc-protected amino group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

1260667-43-3

Molecular Formula

C11H13BrN2O4

Molecular Weight

317.14 g/mol

IUPAC Name

5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid

InChI

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-8-4-6(9(15)16)7(12)5-13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17)

InChI Key

QLMXDJJNFIQLTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)C(=O)O)Br

Origin of Product

United States

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